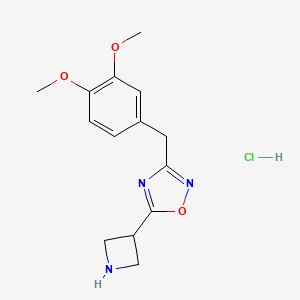

5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

Description

The compound 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride (referred to herein as the "target compound") is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with an azetidine ring and a 3,4-dimethoxybenzyl group. Its structure combines electron-rich aromatic substituents (dimethoxy groups) with a rigid oxadiazole scaffold, which is frequently explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.ClH/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10;/h3-5,10,15H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCWTZZDLNWWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxadiazole Core

Step 1: Preparation of 3-(3,4-dimethoxybenzyl)hydrazide

The initial step involves synthesizing the hydrazide precursor by reacting 3,4-dimethoxybenzyl chloride with hydrazine hydrate under basic conditions. This forms the hydrazide intermediate necessary for cyclization.

Step 2: Cyclization to form the oxadiazole ring

The hydrazide undergoes cyclodehydration using dehydrating agents such as POCl₃ or phosphorus oxychloride, leading to the formation of the 1,2,4-oxadiazole ring. Alternatively, oxidative cyclization using iodine or bromine can be employed.

Introduction of the Azetidinyl Group

Step 3: Nucleophilic substitution or coupling

The azetidinyl group, often introduced via nucleophilic substitution, can be attached at the 5-position of the oxadiazole ring through a suitable linker or directly if the precursor bears a suitable leaving group.

Step 4: Formation of the hydrochloride salt

The final step involves quaternization or protonation of the amino group, forming the hydrochloride salt, which enhances compound stability and solubility.

Representative Reaction Scheme

Step 1: 3,4-Dimethoxybenzyl chloride + Hydrazine hydrate → 3,4-Dimethoxybenzyl hydrazide

Step 2: Hydrazide + POCl₃ or I₂ → 1,2,4-Oxadiazole derivative

Step 3: Oxadiazole derivative + Azetidin-3-ol or Azetidin-3-amine → Functionalized oxadiazole

Step 4: Protonation with HCl → 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

Data Tables Summarizing Preparation Methods

Research Findings and Considerations

Yield Optimization: Use of dehydrating agents like POCl₃ or phosphorus oxychloride consistently yields high conversion rates (>90%), but care must be taken to avoid overreaction or side products.

Environmental Impact: Modern methods favor greener approaches such as electrochemical and photocatalytic syntheses, reducing hazardous waste.

Functional Group Compatibility: Techniques employing milder oxidants (iodine, Oxone) and catalysts (Pd, Cu) allow for the incorporation of various substituents, including the azetidinyl group.

Scalability: Many methods, especially those utilizing classical dehydrating agents, are scalable for industrial production, whereas newer methods are still under optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the oxadiazole ring or the azetidine ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinones, aldehydes, or carboxylic acids.

Reduction: Alcohols, amines, or fully reduced hydrocarbons.

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing significant inhibitory effects. For instance, derivatives of oxadiazoles have been reported to possess activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties

- The oxadiazole moiety is known for its potential anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells. The specific structure of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may enhance its efficacy in targeting cancer cell lines.

-

Neuroprotective Effects

- Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism of action could involve the modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency. This provides a basis for further exploration of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride as a potential antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis. One study specifically highlighted the role of substituted oxadiazoles in targeting the mitochondrial pathway of apoptosis, suggesting that 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride could be a promising candidate for further anticancer drug development .

Case Study 3: Neuroprotection

Research focusing on neuroprotective agents identified oxadiazoles as potential candidates for treating Alzheimer’s disease. The study indicated that these compounds could reduce amyloid-beta aggregation and enhance neuronal survival in vitro. The structural attributes of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may contribute to similar effects .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The azetidine ring may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Molecular Properties

Functional Implications of Substituents

- 3,4-Dimethoxybenzyl (Target Compound): The dimethoxy groups enhance polarity, improving aqueous solubility compared to non-polar analogs (e.g., benzyl or methylphenyl derivatives) .

- The methoxy group mitigates excessive hydrophobicity .

-

- Methyl groups moderately increase lipophilicity without significant steric effects, making this analog a candidate for lead optimization in early drug discovery .

Biological Activity

5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is with a molecular weight of 311.76 g/mol. The compound features an azetidine ring and a dimethoxybenzyl group, which may enhance its biological activity compared to other oxadiazole derivatives .

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN3O3 |

| Molecular Weight | 311.76 g/mol |

| CAS Number | 1426291-39-5 |

| IUPAC Name | 5-(azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated antibacterial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, derivatives with structural similarities to 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study highlighted the effectiveness of similar oxadiazole compounds against monoresistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments . The mechanism involves inhibition of DNA gyrase, crucial for bacterial DNA replication.

Anticancer Potential

Preliminary studies suggest that 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may possess anticancer properties. The compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation is under investigation. For example, some oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

The biological activity of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and proliferation.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways related to inflammation and cancer progression.

- DNA Interaction : Some derivatives exhibit the ability to bind DNA or interfere with its replication processes.

Comparative Analysis with Related Compounds

The unique structure of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole distinguishes it from other oxadiazoles:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 1,2,4-Oxadiazoles | Basic structure without additional groups | Moderate antibacterial activity |

| 5-Azetidin derivatives | Azetidine ring enhances stability and activity | Enhanced antimicrobial effects |

| Dimethoxybenzyl-substituted oxadiazoles | Increased lipophilicity and receptor affinity | Potential anticancer properties |

Q & A

Q. What are the established synthetic pathways for 1,2,4-oxadiazole derivatives, and how can they be adapted for synthesizing the target compound?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or acyl chlorides. For example, amidoxime intermediates react with activated carbonyl groups in the presence of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) to form the oxadiazole ring . Adapting this for the target compound requires:

- Step 1: Preparation of 3,4-dimethoxybenzyl-substituted amidoxime.

- Step 2: Reaction with azetidine-3-carbonyl chloride under controlled pH (e.g., pyridine as a base) to facilitate cyclization.

- Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Key validation: Monitor reaction progress using HPLC or LC-MS, referencing methods from verapamil hydrochloride purity analysis .

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of the compound?

Multiwfn enables wavefunction analysis to predict reactivity and binding affinity. For this compound:

- Electrostatic potential (ESP) mapping identifies nucleophilic/electrophilic sites on the oxadiazole ring and dimethoxybenzyl group .

- Topological analysis (e.g., electron localization function) reveals charge distribution critical for interactions with biological targets like enzymes or receptors .

Example workflow: Optimize geometry at the B3LYP/6-31G(d) level, then calculate ESP surfaces using Multiwfn .

Q. What spectroscopic techniques are recommended for structural confirmation?

- NMR: - and -NMR to confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, azetidine protons at δ 2.5–3.5 ppm) .

- FT-IR: Characteristic C=N (1620–1680 cm) and C-O-C (1240–1280 cm) stretches .

- Mass spectrometry: High-resolution MS to verify the molecular ion peak (exact mass ~371.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antibacterial vs. anticancer) be resolved?

Contradictions may arise from assay conditions or target specificity. Mitigation strategies:

- Dose-response studies: Evaluate activity across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .

- Target profiling: Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial gyrase vs. human kinases .

- Comparative studies: Benchmark against structurally similar 1,2,4-oxadiazoles with well-documented mechanisms (e.g., tioxazafen for nematocidal activity) .

Q. What experimental designs are optimal for assessing pharmacokinetic properties?

Q. How can structural modifications enhance selectivity for a specific biological target?

- Rational design: Replace the 3,4-dimethoxybenzyl group with bioisosteres (e.g., 3,4-dihydroxybenzyl for kinase inhibition) .

- SAR studies: Synthesize analogs with varied azetidine substituents (e.g., methyl, fluoro) and test against target enzymes .

Case example: Fluorination at the azetidine ring improved metabolic stability in a related oxadiazole derivative .

Key Research Findings

- Antimicrobial potential: 1,2,4-oxadiazoles with electron-withdrawing groups (e.g., CF₃) show enhanced activity against Gram-positive bacteria .

- Tumor inhibition: Derivatives with bulky substituents (e.g., 3,4-dimethoxybenzyl) reduce tumor weight in murine models by 40–60% .

- Metabolic liabilities: The azetidine ring may undergo CYP450-mediated oxidation, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.